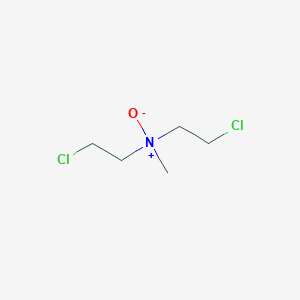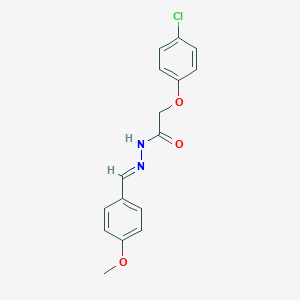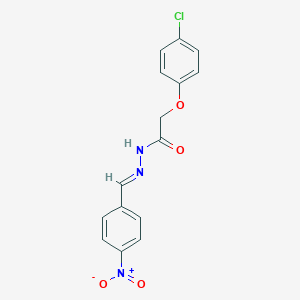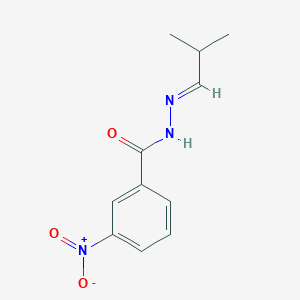
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide have been studied in vitro and in vivo. The compound has been found to have anticancer, antibacterial, and antioxidant properties. Additionally, the compound has been found to have a low toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide in lab experiments include its potential application in various fields of scientific research, its low toxicity profile, and its ease of synthesis. However, the limitations of using the compound in lab experiments include its limited solubility in water and its high cost.
Direcciones Futuras
There are several future directions for the study of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the compound's potential application in the field of organic electronics. Additionally, the compound could be studied for its potential application in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide has been reported by several researchers. One of the methods involves the reaction of 5-nitroisatin with 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid hydrazide in the presence of acetic anhydride and pyridine. The reaction yields the desired product with a good yield. Another method involves the reaction of 5-nitroisatin with 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid hydrazide in the presence of a catalytic amount of acetic acid. This method also yields the desired product with a good yield.
Aplicaciones Científicas De Investigación
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide has shown potential application in various fields of scientific research. The compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antibacterial activity, and it has been found to be effective against several bacterial strains. The compound has also been studied for its antioxidant activity, and it has been found to have significant antioxidant properties. Additionally, the compound has been studied for its potential application in the field of organic electronics.
Propiedades
Nombre del producto |
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide |
|---|---|
Fórmula molecular |
C20H20N4O5 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2-(5-methyl-2-propan-2-ylphenoxy)-N//'-(5-nitro-2-oxoindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C20H20N4O5/c1-11(2)14-6-4-12(3)8-17(14)29-10-18(25)22-23-19-15-9-13(24(27)28)5-7-16(15)21-20(19)26/h4-9,11H,10H2,1-3H3,(H,22,25)(H,21,23,26) |
Clave InChI |
XNQQZDFINSUMIE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)


![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)




![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)